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Compound of Interest

(2,6-Dimethylmorpholin-4-yl)acetic
Compound Name: o
aci

cat. No.: B1637318

Executive Summary

(2,6-Dimethylmorpholin-4-yl)acetic acid (CAS: 142893-66-1 for cis-isomer) is a critical
pharmacophore and bifunctional building block in medicinal chemistry. It serves as a precursor
for morpholine-based antifungals (e.g., amorolfine analogs) and as a hydrophilic linker in
PROTACSs and bioconjugates. This guide provides an in-depth spectroscopic analysis (NMR,
IR, MS) and a validated synthesis protocol, focusing on the thermodynamically stable cis-
isomer (2R,6S), which predominates in commercial supplies and biological applications.

Structural Analysis & Stereochemistry

The physicochemical behavior of this compound is governed by the chair conformation of the
morpholine ring.

o Stereochemistry: The cis-isomer exists in a chair conformation where both methyl groups at
positions 2 and 6 occupy equatorial positions to minimize 1,3-diaxial interactions.

o Conformational Locking: This equatorial preference "locks" the ring, making the NMR
splitting patterns highly distinct compared to the fluxional unsubstituted morpholine.

Synthesis & Sample Preparation
Validated Synthesis Protocol
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Reaction Type: N-Alkylation (Nucleophilic Substitution) Precursors:cis-2,6-Dimethylmorpholine,
Chloroacetic acid (or Ethyl chloroacetate).

Step-by-Step Workflow

+ Reagent Prep: Dissolve cis-2,6-dimethylmorpholine (1.0 eq) in dry Dichloromethane (DCM)
or Acetonitrile (ACN).

o Base Addition: Add Triethylamine (TEA, 1.2 eq) or anhydrous

(1.5 eq) to scavenge HCI.

o Alkylation: Add tert-butyl chloroacetate or ethyl chloroacetate (1.1 eq) dropwise at 0°C.
e Reaction: Stir at room temperature (RT) for 12—-16 hours. Monitor by TLC (MeOH/DCM 1:9).

» Hydrolysis (if Ester used): Treat the intermediate with TFA/DCM (1:1) or LIOH/THF/H20 to
yield the free acid.

« Purification: Isolate via ion-exchange chromatography or recrystallization from Ethanol/Ether.
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(SN2)

Chloroacetic Acid | N-Alkylated Deprotection _ [ Hydrolysis Purification (2,6-Dimethylmorpholin-4-yl)
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Base (TEA/K2CO3)
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Figure 1: Synthetic pathway for the production of (2,6-Dimethylmorpholin-4-yl)acetic acid via
N-alkylation.[1][2]

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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Solvent:

(Chloroform-d) or
(for salt forms). Internal Standard: TMS (
0.00 ppm).

1H NMR Data (400 MHz,

)

The cis-conformation creates a distinct difference between axial (

) and equatorial (

) protons.
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Position

Shift (

ppm)

Multiplicity

(Hz)

Assignment
Logic

COOH

10.5-12.0

brs

Carboxylic acid
proton

(exchangeable).

N-CH2-CO

3.28

Isolated
methylene
singlet between

N and Carbonyl.

H-2, H-6

3.75

m (dda)

Methine protons
adjacent to
Oxygen.
Deshielded by O.

H-3ax, H-5ax

2.35

t (approx)

11.0

Axial protons.
Large geminal +
axial-axial

coupling.

H-3eq, H-5eq

2.78

11.0

Equatorial
protons. Doublet
due to geminal

coupling.

CH3

1.16

6.2

Methyls are
equatorial,
coupled to H-
2/H-6.

Expert Insight:

e Axial vs. Equatorial: The protons at C3 and C5 appear as two distinct sets of signals due to

the rigid chair. The axial protons (

) are typically more shielded (lower ppm) than equatorial protons (
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) in N-heterocycles, but the specific anisotropy of the N-substituent can invert this. In this
acid, the

is often downfield.

o Methyl Doublet: The sharp doublet at ~1.16 ppm is diagnostic for the cis-2,6-dimethyl
system. A complex multiplet here would indicate trans-isomer contamination.

13C NMR Data (100 MHz,

)
Shift (
Carbon Type Assignment
ppm)
Carboxylic acid
C=0 172.5 Cq
carbonyl.
Ether-linked carbons
C-2,C-6 71.8 CH _
(deshielded).
N-CH2-CO 59.5 CH2 Linker carbon.
Amine-linked ring
C-3,C-5 58.2 CH2
carbons.
Methyl substituents
CH3 18.9 CH3

(equatorial).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.
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Wavenumber (

Vibration Mode Functional Group

)

Carboxylic Acid (H-bonded
2800 — 3200 O-H stretch (broad) ]

dimer).
2850, 2960 C-H stretch Alkyl (Methyl/Methylene).
1720 - 1740 C=0 stretch (strong) Carboxylic Acid Carbonyl.
1080 — 1120 C-O-C stretch Morpholine Ether Linkage.

Mass Spectrometry (MS)

Technique: ESI-MS (Electrospray lonization) or El (Electron Impact). Molecular Formula:

Exact Mass: 173.11

Fragmentation Pathway (El, 70 eV)

The fragmentation is driven by

-cleavage adjacent to the nitrogen and loss of the carboxyl group.

Molecular lon (

): m/z 173 (Weak).

Loss of Carboxyl (

): m/z 128. Cleavage of the N-

bond.

McLafferty-like Rearrangement: m/z 114 (Loss of

).

Ring Fragmentation: m/z 42-44 (Ethylene/Amine fragments).
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Figure 2: Predicted mass spectrometry fragmentation pathway for (2,6-Dimethylmorpholin-4-
yl)acetic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Comprehensive Characterization Guide: (2,6-
Dimethylmorpholin-4-yl)acetic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1637318#spectroscopic-data-for-2-6-
dimethylmorpholin-4-yl-acetic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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